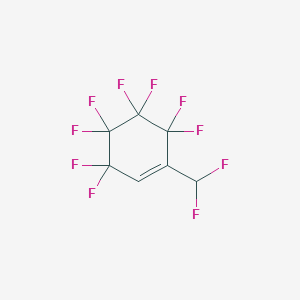
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms significantly alters its physicochemical characteristics, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene typically involves advanced difluoromethylation techniques. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the cyclohexene ring. This process often requires metal-based catalysts and specific reaction conditions to achieve high yields and selectivity . Industrial production methods may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of fluorinated ketones or alcohols.
Reduction: Reduction reactions may convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene involves its interaction with specific molecular targets. The highly polarized C–H bond of the difluoromethyl group makes it a competent hydrogen bond donor, allowing it to form stable complexes with various biomolecules . This interaction can modulate the activity of enzymes and receptors, influencing biological pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene can be compared with other fluorinated compounds, such as:
1-(Trifluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene: This compound has an additional fluorine atom, which may enhance its chemical stability and reactivity.
1-(Difluoromethyl)-2,2,3,3,4,4,5,5-octafluorocyclohex-1-ene: The positional isomerism can lead to different physicochemical properties and biological activities.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct characteristics compared to its analogs .
Eigenschaften
CAS-Nummer |
115880-31-4 |
|---|---|
Molekularformel |
C7H2F10 |
Molekulargewicht |
276.07 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3,3,4,4,5,5,6,6-octafluorocyclohexene |
InChI |
InChI=1S/C7H2F10/c8-3(9)2-1-4(10,11)6(14,15)7(16,17)5(2,12)13/h1,3H |
InChI-Schlüssel |
DKYOQEXIIPYKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
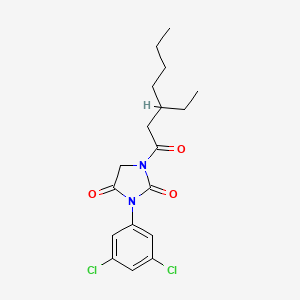
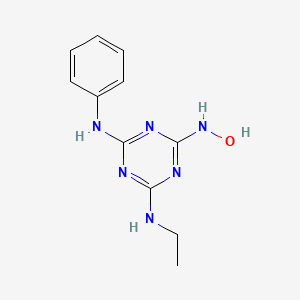
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
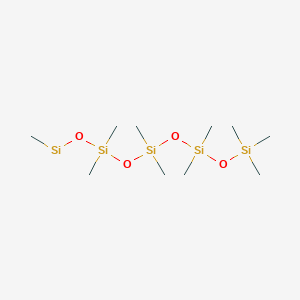
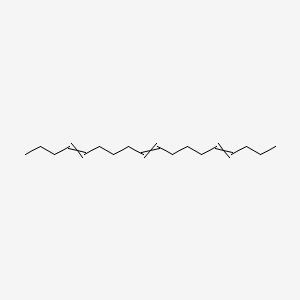
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)
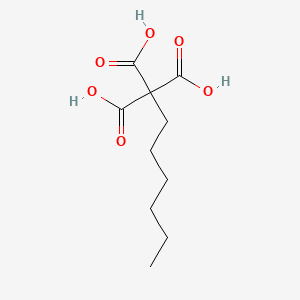
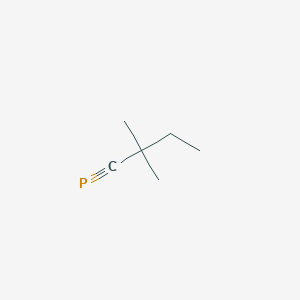
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
